molecular formula C19H14F6O3 B3040926 1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 254096-57-6

1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No. B3040926
CAS RN: 254096-57-6
M. Wt: 404.3 g/mol
InChI Key: MRYLNCSGCDJNSY-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one, commonly known as DFP, is a chemical compound that belongs to the family of chalcones. It is a yellowish crystalline powder that is widely used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

DFP acts as a potent scavenger of ROS, particularly superoxide anion and hydroxyl radicals. It also inhibits the activity of NADPH oxidase, an enzyme that generates ROS in cells. DFP has been shown to protect cells from oxidative stress-induced apoptosis and to improve mitochondrial function.
Biochemical and physiological effects:
DFP has been shown to have a wide range of biochemical and physiological effects. It has been shown to protect cells from oxidative stress-induced apoptosis, to improve mitochondrial function, and to reduce inflammation. DFP has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

DFP has several advantages for lab experiments. It is a potent scavenger of ROS and has been shown to have a wide range of biochemical and physiological effects. However, DFP has some limitations as well. It is a reactive compound that can form adducts with proteins and DNA, which can affect the interpretation of experimental results. Additionally, DFP is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DFP. One area of interest is the development of more potent and selective ROS scavengers based on the structure of DFP. Another area of interest is the investigation of the role of ROS in aging and age-related diseases, and the potential of DFP and other ROS scavengers as anti-aging agents. Additionally, DFP and other ROS scavengers may have potential as therapeutic agents for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, 1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one, commonly known as DFP, is a chemical compound that has been extensively used in scientific research for its various biochemical and physiological effects. It acts as a potent scavenger of ROS and has been shown to have anti-cancer properties, protect cells from oxidative stress-induced apoptosis, improve mitochondrial function, and reduce inflammation. While DFP has some limitations, it has several advantages for lab experiments. There are several future directions for research on DFP, including the development of more potent and selective ROS scavengers and the investigation of the role of ROS in aging and age-related diseases.

Scientific Research Applications

DFP has been extensively used in scientific research for its various biochemical and physiological effects. It is commonly used as a tool compound to study the role of reactive oxygen species (ROS) in cellular processes. DFP has also been used to investigate the role of ROS in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

properties

IUPAC Name

(E)-3-[3,5-bis(trifluoromethyl)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F6O3/c1-27-16-6-4-12(9-17(16)28-2)15(26)5-3-11-7-13(18(20,21)22)10-14(8-11)19(23,24)25/h3-10H,1-2H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYLNCSGCDJNSY-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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